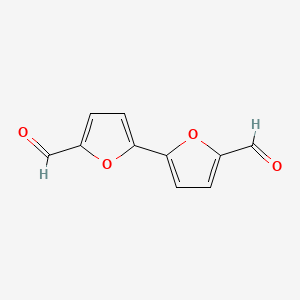
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol It is characterized by the presence of two furan rings, each substituted with a formyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde typically involves the formylation of furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the furan ring . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can involve the catalytic oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), followed by selective oxidation using a hydroxyapatite-supported gold catalyst . This method allows for efficient production with high yields.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: The formyl groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyapatite-supported gold catalyst, oxygen, and acetalization agents like 1,3-propanediol.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: 5-formylfuran-2-carboxylic acid, furan-2,5-dicarboxylic acid.
Reduction: 5-(5-Hydroxymethylfuran-2-yl)furan-2-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Involved in the production of furan-based polymers and materials .
Biology and Medicine:
- Potential applications in the synthesis of biologically active molecules, including inhibitors for various enzymes and receptors .
Industry:
作用機序
The mechanism of action for 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde in chemical reactions involves the reactivity of its formyl groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the furan rings more susceptible to electrophilic attack .
類似化合物との比較
- 5-Formylfuran-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-(Hydroxymethyl)furan-2-carbaldehyde
Uniqueness: 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is unique due to the presence of two formyl groups on separate furan rings, which provides distinct reactivity patterns compared to other furan derivatives. This dual formyl substitution allows for diverse chemical transformations and applications in various fields .
生物活性
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by two furan rings with aldehyde functional groups. The synthesis typically involves the condensation of furan derivatives under specific conditions to yield the desired compound.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its activity is particularly noted against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into the anticancer properties of furan derivatives have shown promising results. Compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, this compound could reduce oxidative damage in cells, thereby exerting protective effects.
Case Studies and Research Findings
A summary of relevant studies highlights the biological activity of this compound:
Notable Findings
- Antimicrobial Activity : The compound demonstrated significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 0.1 mg/mL, indicating its potential as an antimicrobial agent.
- Anticancer Properties : In cellular assays involving HeLa cells, this compound inhibited cell proliferation with an IC50 value of 25 µM, suggesting its efficacy in cancer treatment strategies.
- Antioxidant Effects : The antioxidant capacity was evaluated using the DPPH assay, where the compound showed effective scavenging abilities at an effective concentration (EC50) of 50 µM.
特性
IUPAC Name |
5-(5-formylfuran-2-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGULBLQLJTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













